molecular formula C13H19FN2O B7858710 (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7858710
M. Wt: 238.30 g/mol
InChI Key: OGQQMNZDRHQTAX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound with a specific stereochemistry It features an amino group, a fluoro-substituted benzyl group, and a dimethyl-substituted butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 4-fluorobenzylamine, and appropriate reagents for amide bond formation.

    Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of (S)-2-amino-3-methylbutanoic acid and the amino group of 4-fluorobenzylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of automated synthesis equipment, large-scale reactors, and efficient purification methods such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the benzyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-substituted benzyl group can enhance binding affinity and specificity to the target, while the amide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-benzyl-3,N-dimethyl-butyramide: Lacks the fluoro substitution, which may affect its binding affinity and specificity.

    (S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide: Contains a chloro group instead of a fluoro group, which can influence its reactivity and interactions.

    (S)-2-Amino-N-(4-methyl-benzyl)-3,N-dimethyl-butyramide: Contains a methyl group instead of a fluoro group, affecting its steric and electronic properties.

Uniqueness

(S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide is unique due to the presence of the fluoro group, which can enhance its binding affinity and specificity in biological applications. The stereochemistry also plays a crucial role in its interactions and overall activity.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-fluorophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQQMNZDRHQTAX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.